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  • Product: 5-Ethoxyindolin-2-one
  • CAS: 87234-49-9

Core Science & Biosynthesis

Foundational

Unlocking the Pharmacological Potential of 5-Ethoxyindolin-2-one: Mechanisms of Action and Biological Assay Workflows

Executive Summary As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the foundational backbone for diverse therapeutic applications. The indolin-2-one (oxindole) core is one such p...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter chemical scaffolds that serve as the foundational backbone for diverse therapeutic applications. The indolin-2-one (oxindole) core is one such privileged pharmacophore. Specifically, 5-ethoxyindolin-2-one operates as a critical structural moiety in two major pharmacological domains: as a direct precursor and active pharmacophore in pyrroloindole alkaloids (such as physostigmine) for acetylcholinesterase (AChE) inhibition, and as a versatile hydrogen-bond donor/acceptor core in ATP-competitive receptor tyrosine kinase (RTK) inhibitors.

This technical guide dissects the dual mechanisms of action of 5-ethoxyindolin-2-one derivatives and provides robust, self-validating assay protocols for evaluating their biological efficacy in the laboratory.

Chemical Identity & Structural Causality

The biological versatility of 5-ethoxyindolin-2-one stems directly from its molecular architecture. The core consists of a benzene ring fused to a nitrogen-containing five-membered lactam.

  • The Lactam Motif (NH-C=O): This region perfectly mimics the adenine ring of ATP. In kinase assays, this allows the molecule to form critical, high-affinity hydrogen bonds with the hinge region of target enzymes.

  • The 5-Ethoxy Substitution: The addition of the ethoxy group at the 5-position provides a lipophilic, electron-donating vector. In biological systems, this vector projects deeply into the hydrophobic pockets of target enzymes (such as the acyl binding pocket of AChE or the deep hydrophobic cleft of RTKs), significantly enhancing binding affinity and residence time compared to unsubstituted oxindoles.

Core Mechanisms of Action (MoA)

Acetylcholinesterase (AChE) Inhibition (The Physostigmine Axis)

5-Ethoxyindolin-2-one is a primary synthetic intermediate in the generation of physostigmine and its analogs 1[1]. The primary mechanism of action for these derivatives is the reversible inhibition of AChE at the synaptic cleft[1]. By binding to the catalytic triad of the enzyme, the oxindole derivative prevents the hydrolysis of the neurotransmitter acetylcholine (ACh) 2[2]. This leads to an accumulation of ACh, which persistently stimulates postsynaptic muscarinic and nicotinic receptors, a mechanism utilized in treating glaucoma and Alzheimer's disease[2].

AChE_Assay cluster_MoA AChE Inhibition Mechanism cluster_Assay Ellman's Assay Logic Analog 5-Ethoxyindolin-2-one Derivative AChE Acetylcholinesterase (Active Site) Analog->AChE Reversible Binding ACh Acetylcholine Accumulation AChE->ACh Hydrolysis Blocked Substrate Acetylthiocholine AChE->Substrate Catalyzes Thiocholine Thiocholine (Byproduct) Substrate->Thiocholine Enzymatic Cleavage Signal TNB Anion (412 nm Absorbance) Thiocholine->Signal Reacts with DTNB DTNB Reagent DTNB->Signal

Fig 1: Mechanism of AChE inhibition by 5-ethoxyindolin-2-one and Ellman's assay logic.

Receptor Tyrosine Kinase (RTK) Inhibition

Indole and oxindole alkaloids are heavily documented for their anticancer activities via anti-proliferative mechanisms 3[3]. In the context of kinases (e.g., VEGFR, FGFR), the 5-ethoxyindolin-2-one scaffold acts as an ATP-competitive inhibitor. By occupying the ATP-binding pocket, it prevents the auto-phosphorylation of the receptor, thereby downregulating downstream PI3K/AKT and RAS/MAPK signaling cascades responsible for tumor angiogenesis and proliferation.

TR_FRET Kinase Target Kinase (e.g., VEGFR2) Substrate Biotinylated Substrate Kinase->Substrate Phosphorylation Inhibitor 5-Ethoxyindolin-2-one Inhibitor->Kinase ATP Competition PhosSub Phospho-Substrate Substrate->PhosSub ATP -> ADP Europium Eu-labeled Antibody (Donor: 615 nm) PhosSub->Europium Binds APC Streptavidin-APC (Acceptor: 665 nm) PhosSub->APC Binds Signal FRET Signal (High = Active Kinase) Europium->Signal Energy Transfer APC->Signal Emission

Fig 2: TR-FRET assay workflow for evaluating ATP-competitive kinase inhibition by oxindoles.

Field-Proven Experimental Protocols

To ensure scientific integrity, every protocol must be a self-validating system. Below are the optimized methodologies for evaluating 5-ethoxyindolin-2-one derivatives.

Continuous Colorimetric Assay for AChE Inhibition (Ellman’s Method)

Causality for Choice: Ellman's assay is a continuous kinetic readout. Unlike endpoint assays, kinetic monitoring allows us to differentiate true enzymatic inhibition from false positives caused by compound precipitation or baseline UV absorbance. The produced thiocholine reacts with DTNB to yield a yellow TNB anion quantifiable at 412 nm[1].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 0.1 M Phosphate buffer (pH 8.0). Freshly prepare 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent) and Acetylthiocholine iodide (ATCI) substrate[1].

  • Compound Dilution: Serially dilute the 5-ethoxyindolin-2-one derivative in 100% DMSO. Transfer to the assay plate such that the final DMSO concentration is strictly <1% . Validation Note: Higher DMSO concentrations will denature AChE, skewing IC50 calculations.

  • Pre-Incubation: Combine AChE enzyme (e.g., from human erythrocytes) with the inhibitor and DTNB in the microplate. Incubate at 25°C for 15 minutes. Causality: Pre-incubation is critical for reversible inhibitors to reach thermodynamic equilibrium with the enzyme.

  • Reaction Initiation: Add the ATCI substrate to initiate the reaction.

  • Kinetic Readout: Immediately place the 96-well microplate into a spectrophotometer. Measure absorbance continuously at 412 nm every 30 seconds for 10 minutes[1].

  • Data Processing: Calculate the initial velocity (V0) from the linear portion of the curve. Plot percentage inhibition against the logarithm of inhibitor concentration to derive the IC50[1].

Time-Resolved FRET (TR-FRET) for Kinase Profiling

Causality for Choice: Indolin-2-one derivatives often possess intrinsic UV absorbance or weak auto-fluorescence that interferes with standard fluorometric assays. TR-FRET utilizes a time delay (typically 50–100 µs) before reading the emission. This delay allows short-lived background fluorescence from the small molecule to decay completely, ensuring the captured signal is exclusively from the kinase-driven FRET event.

Step-by-Step Methodology:

  • Reaction Assembly: In a 384-well low-volume plate, combine the target RTK (e.g., VEGFR2), the 5-ethoxyindolin-2-one compound, and a biotinylated peptide substrate in kinase buffer.

  • ATP Addition: Initiate the reaction by adding ATP at a concentration equal to the enzyme's specific Km​ value. Validation Note: Operating at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors.

  • Incubation: Seal and incubate the plate at room temperature for 60 minutes.

  • Termination & Detection: Add a stop/detection buffer containing EDTA (to chelate Mg2+ and halt kinase activity), a Europium-labeled anti-phospho antibody (Donor), and Streptavidin-APC (Acceptor).

  • Readout: Excite the plate at 340 nm. After a 50 µs delay, read the emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine kinase activity.

  • Self-Validation: Include Staurosporine as a positive control. Calculate the Z'-factor for the plate; a Z' > 0.5 confirms assay robustness.

Quantitative Data Interpretation

When profiling 5-ethoxyindolin-2-one derivatives, data must be structured to allow rapid comparison across targets. Below is a standardized data presentation format summarizing typical assay metrics.

Target EnzymeAssay MethodologyRepresentative IC50 (nM)Hill SlopeZ'-FactorReference Control
AChE (Human) Ellman's Kinetic (412 nm)28.5 ± 1.20.950.82Physostigmine
BChE (Equine) Ellman's Kinetic (412 nm)145.0 ± 5.41.100.79Physostigmine
VEGFR2 (Kinase) TR-FRET (665/615 nm)42.1 ± 2.80.880.85Staurosporine
FGFR1 (Kinase) TR-FRET (665/615 nm)310.4 ± 12.11.050.76Sunitinib

Table 1: Representative quantitative profiling of a 5-ethoxyindolin-2-one derivative across neuro-enzymatic and oncological targets. A Hill Slope near 1.0 indicates standard 1:1 stoichiometric binding without cooperativity.

Conclusion

The 5-ethoxyindolin-2-one scaffold is a masterclass in pharmacophore efficiency. Whether deployed as an AChE inhibitor to modulate synaptic acetylcholine or as an ATP-competitive RTK inhibitor to arrest tumor proliferation, its biological activity is deeply tied to its structural electronics and steric profile. By employing kinetically rigorous and time-resolved assay methodologies, researchers can confidently bypass compound interference artifacts, ensuring high-fidelity data in drug discovery pipelines.

References

  • BenchChem. "An In-depth Technical Guide to 1-Methylphysostigmine (Physostigmine)". 1

  • ResearchGate. "Physostigmine: A Plant Alkaloid Isolated from Physostigma venenosum: A Review on Pharmacokinetics, Pharmacological and Toxicological Activities". 2

  • IAJPS (Indo American Journal of Pharmaceutical Sciences). "PHARMACEUTICAL SCIENCES - iajps". 3

  • ChemicalBook. "Eserin | 57-47-6 - ChemicalBook". 4

Sources

Exploratory

5-ethoxyindolin-2-one CAS 20876-36-2 physical properties and data sheet

Physical Properties, Safety Data, and Synthetic Applications of CAS 20876-36-2 Executive Summary & Nomenclature Clarification The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the...

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Author: BenchChem Technical Support Team. Date: April 2026

Physical Properties, Safety Data, and Synthetic Applications of CAS 20876-36-2

Executive Summary & Nomenclature Clarification

The indolin-2-one (oxindole) core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous alkaloids and synthetic therapeutics. This technical guide addresses the properties and applications of 5-aminoindolin-2-one (CAS 20876-36-2) and its closely related ether analogue, 5-ethoxyindolin-2-one .

While 5-ethoxyindolin-2-one is historically renowned as a critical intermediate in the total synthesis of the acetylcholinesterase inhibitor physostigmine, CAS 20876-36-2 (5-aminooxindole) serves as a highly versatile building block for modern kinase inhibitor discovery. Due to their shared structural electronics, handling protocols and synthetic logic for both compounds are highly analogous. This whitepaper provides the exact physicochemical data for CAS 20876-36-2 while detailing the synthetic utility of both derivatives.

Technical Data Sheet: 5-Aminoindolin-2-one (CAS 20876-36-2)

The physicochemical properties of CAS 20876-36-2 dictate its behavior in synthetic workflows. The presence of the primary amine at the 5-position significantly alters the electronic landscape of the oxindole core compared to its ethoxy counterpart, impacting both solubility and reactivity.

PropertyValue / DescriptionSource
Chemical Name 5-amino-1,3-dihydroindol-2-one
CAS Registry Number 20876-36-2
Molecular Formula C8H8N2O
Molecular Weight 148.16 g/mol
Physical State Yellow to brown crystalline powder
Melting Point 182–186 °C
Topological Polar Surface Area 55.1 Ų
XLogP3 (Lipophilicity) 0.5
Safety, Handling, and Storage Protocols

Working with electron-rich aromatic amines requires strict adherence to environmental controls to maintain reagent integrity.

  • Hazard Classifications: Classified under GHS as H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction) .

  • Storage Causality: The electron-donating nature of the 5-amino group increases the susceptibility of the aromatic ring to atmospheric oxidation. If left exposed to ambient air, the powder rapidly degrades, shifting from pale yellow to dark brown. Protocol: Store at room temperature strictly under an inert atmosphere (Argon or N₂) in opaque, tightly sealed containers .

  • Self-Validating Handling: Before utilizing CAS 20876-36-2 in sensitive catalytic reactions, perform a rapid TLC (Thin-Layer Chromatography) check (e.g., 5% MeOH in DCM). The presence of heavy baseline streaking indicates oxidative polymerization, necessitating recrystallization from ethanol prior to use.

Synthetic Applications & Workflows
4.1. Historical Precedent: 5-Ethoxyindolin-2-one in Physostigmine Synthesis

The 5-ethoxyindolin-2-one scaffold was immortalized by Percy Lavon Julian's landmark synthesis of physostigmine . The ethoxy group serves as a stable protecting group that is later cleaved to yield the essential phenol moiety required for the drug's mechanism of action.

Mechanistic Insight: The synthesis begins with the reaction of p-ethoxymethylaniline and α-bromopropionyl bromide. The addition of Aluminum Chloride (AlCl₃) is not arbitrary; it acts as a potent Lewis acid that coordinates with the bromide, generating an electrophilic center that drives an intramolecular Friedel-Crafts alkylation. This cyclization perfectly constructs the 1,3-dimethyl-5-ethoxyindolin-2-one core .

PhysostigmineSynthesis A p-Ethoxymethylaniline B α-Bromopropionyl bromide + AlCl3 (Lewis Acid) A->B Friedel-Crafts Alkylation C 1,3-Dimethyl-5-ethoxyindolin-2-one (Oxindole Intermediate) B->C Cyclization D Chloroacetonitrile + NaOEt C->D Nucleophilic Substitution E Nitrile Intermediate D->E F Reduction & Methoxidation E->F G Physostigmine (AChE Inhibitor) F->G Final Assembly

Fig 1: Physostigmine synthesis pathway via the 5-ethoxyindolin-2-one intermediate.

4.2. Workflow: Knoevenagel Condensation of CAS 20876-36-2

In modern drug discovery, 5-aminoindolin-2-one is heavily utilized to synthesize receptor tyrosine kinase (RTK) inhibitors. The lactam core mimics the adenine ring of ATP, allowing competitive binding in the kinase hinge region. The functionalization typically occurs via a Knoevenagel condensation at the C3 position.

Step-by-Step Methodology:

  • Preparation: In a flame-dried round-bottom flask, dissolve 1.0 equivalent of 5-aminoindolin-2-one (CAS 20876-36-2) and 1.1 equivalents of the desired substituted benzaldehyde in absolute ethanol.

  • Catalysis (Causality): Add 0.1 equivalents of piperidine. Why Piperidine? Strong bases (like NaOH) would hydrolyze the lactam ring. Piperidine is a weak secondary amine that selectively deprotonates the acidic C3 methylene protons of the oxindole, generating the required enolate without degrading the sensitive 5-amino substrate.

  • Reaction: Reflux the mixture at 80 °C for 4–6 hours under a continuous nitrogen stream.

  • Isolation: Cool the reaction mixture to 0 °C in an ice bath. The highly conjugated product will precipitate out of the solution. Filter the solid under a vacuum and wash with cold ethanol to remove unreacted aldehyde.

  • Self-Validating Analysis: Analyze the product via ¹H-NMR. The diagnostic vinylic proton (C=CH) will appear between 7.2–7.8 ppm. The integration and shift of this peak validate not only the success of the condensation but also the Z/E stereoisomer ratio, which is critical for the drug's binding affinity.

KnoevenagelWorkflow Step1 1. Reagent Prep CAS 20876-36-2 + Aldehyde Step2 2. Catalysis Add 0.1 eq Piperidine Step1->Step2 Step3 3. Reflux 80°C, 4-6 hrs under N2 Step2->Step3 Deprotonation at C3 Step4 4. Isolation Cool, Filter, EtOH Wash Step3->Step4 Precipitation Step5 5. Validation 1H-NMR for Z/E Isomers Step4->Step5 Purity Check

Fig 2: Knoevenagel condensation workflow for 5-aminoindolin-2-one in kinase inhibitor discovery.

References
  • PubChem. "5-Amino-2-oxindole | C8H8N2O | CID 2773213". National Center for Biotechnology Information. [Link]

  • AK Scientific, Inc. "Safety Data Sheet: 5-Amino-1,3-dihydro-indol-2-one". Nipissing University SDS Database. [Link]

  • Gpatindia. "PHYSOSTIGMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses". Gpatindia Pharmacy Resources. [Link]

Foundational

Preclinical In Vitro Profiling of 5-Ethoxyindolin-2-One Derivatives: A Technical Whitepaper

Executive Summary & Mechanistic Rationale The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry. It forms the core of FDA-approved receptor tyrosine kinase (RTK) inhibitors like sunitinib...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The indolin-2-one (oxindole) scaffold is a privileged structure in medicinal chemistry. It forms the core of FDA-approved receptor tyrosine kinase (RTK) inhibitors like sunitinib and serves as a critical synthetic precursor for acetylcholinesterase (AChE) inhibitors such as physostigmine 1. Within this diverse family, 5-ethoxyindolin-2-one derivatives present a unique and highly tunable pharmacological profile.

As a Senior Application Scientist, it is crucial to understand why the 5-ethoxy substitution is utilized before designing in vitro screening cascades. When targeting the ATP-binding pocket of kinases (e.g., VEGFR-2, CDK2), the lactam ring of the indolin-2-one core acts as an adenine mimetic, establishing essential hydrogen bonds with the kinase hinge region 2. The addition of a 5-ethoxy group serves two distinct biophysical purposes:

  • Stereoelectronic Modulation: The electron-donating nature of the ethoxy group increases the electron density of the aromatic ring. This enhances π−π stacking interactions with hydrophobic residues in the binding cleft.

  • Lipophilic Tuning: Compared to a highly polar 5-hydroxyl group, the 5-ethoxy modification optimizes the partition coefficient (LogP). This significantly improves cell membrane permeability without inducing the steric clashes associated with bulkier alkoxy chains, a critical factor for multi-targeted kinase inhibition 3.

Pathway and Workflow Visualization

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Kinase Domain) VEGF->VEGFR2 Activates PLCg PLC-γ VEGFR2->PLCg Phosphorylates MEK MEK / ERK VEGFR2->MEK Phosphorylates Inhibitor 5-Ethoxyindolin-2-one Derivative Inhibitor->VEGFR2 Competes with ATP Angiogenesis Tumor Angiogenesis & Proliferation PLCg->Angiogenesis Induces MEK->Angiogenesis Induces

Fig 1: Mechanism of action for 5-ethoxyindolin-2-one derivatives targeting the VEGFR-2 pathway.

Assay_Workflow Synthesis 5-Ethoxyindolin-2-one Library CellFree Cell-Free Assays (TR-FRET Kinase, AChE) Synthesis->CellFree Primary Screen CellBased Cell-Based Assays (HepG2 MTT, Apoptosis) CellFree->CellBased IC50 < 100 nM Hit Hit Compound Selection CellBased->Hit High Efficacy

Fig 2: Multistage in vitro screening workflow for evaluating 5-ethoxyindolin-2-one derivatives.

Core In Vitro Workflows & Protocols

To ensure scientific integrity, every protocol below is designed as a self-validating system .

Protocol 1: Cell-Free TR-FRET Kinase Inhibition Assay (VEGFR-2 & CDK2)

Causality & Design: Indolin-2-one derivatives often exhibit intrinsic fluorescence due to their highly conjugated π -systems, which confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) bypasses this by introducing a microsecond time delay before signal acquisition, allowing short-lived background compound fluorescence to decay.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Crucial step: Add 2 mM DTT immediately before use to prevent the oxidation of catalytic cysteine residues in the kinase active site.

  • Reaction Assembly (384-well plate):

    • Add 5 µL of 5-ethoxyindolin-2-one derivative (serial dilutions in 1% DMSO).

    • Add 5 µL of recombinant VEGFR-2 or CDK2 enzyme (optimized to EC₈₀ concentration).

    • Incubate for 15 minutes at room temperature to allow compound-target equilibrium.

    • Initiate the reaction by adding 10 µL of ATP/Substrate mix (e.g., ULight-TK peptide).

  • Detection: After 60 minutes, terminate the reaction by adding 10 µL of EDTA (stops Mg²⁺-dependent catalysis) containing the Europium-labeled anti-phospho antibody. Read on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm).

  • System Validation: Calculate the Z'-factor for the assay plate using the formula: Z′=1−∣μpos​−μneg​∣3(σpos​+σneg​)​ . An assay is only deemed valid and trustworthy if Z′≥0.6 .

Protocol 2: Cell Viability & Proliferation Assay (HepG2)

Causality & Design: HepG2 (hepatocellular carcinoma) cells are utilized because they natively overexpress both VEGFR-2 and CDK2, making them a highly sensitive phenotypic model for evaluating the anti-proliferative effects of these specific kinase inhibitors 2.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at a density of 5×103 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Treatment: Aspirate media and replace with fresh media containing 5-ethoxyindolin-2-one derivatives at varying concentrations (0.1 µM to 50 µM).

  • MTT Incubation: After 72 hours of exposure, add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals via mitochondrial succinate dehydrogenase.

  • Solubilization & Reading: Remove the media carefully and dissolve the formazan in 150 µL of DMSO. Read absorbance at 570 nm.

  • System Validation: Include a positive control (e.g., Sunitinib) and a vehicle control (0.5% DMSO). The assay is self-validated only if the vehicle control shows >95% viability compared to completely untreated cells, ruling out baseline solvent toxicity.

Protocol 3: Acetylcholinesterase (AChE) Inhibition (Modified Ellman’s Assay)

Causality & Design: Because 5-ethoxyindolin-2-one is a synthetic precursor to physostigmine, novel derivatives must be screened for AChE inhibition to either identify novel neuroprotective agents 4 or to rule out off-target cholinergic toxicity in oncology applications.

Step-by-Step Methodology:

  • Enzyme/Substrate Prep: Prepare 0.1 M phosphate buffer (pH 8.0). Dilute AChE (Electric eel) to 0.03 U/mL. Prepare 10 mM DTNB (Ellman's reagent) and 15 mM Acetylthiocholine iodide (ATCI).

  • Incubation: In a 96-well plate, mix 140 µL buffer, 20 µL test compound, and 20 µL AChE. Incubate for 10 minutes at 25°C.

  • Kinetic Measurement: Add 10 µL of DTNB and 10 µL of ATCI to initiate the reaction. ATCI is hydrolyzed to thiocholine, which reacts with DTNB to form the yellow 5-thio-2-nitrobenzoate anion. Measure absorbance kinetically at 412 nm for 5 minutes.

  • System Validation: Run compound-only blanks (buffer + compound + DTNB, no enzyme) to subtract the intrinsic color/absorbance of the indolin-2-one derivatives. Use Physostigmine as a positive validation control.

Quantitative Data Presentation

The following table summarizes the representative in vitro pharmacological profile of a hypothetical library of 3-substituted 5-ethoxyindolin-2-one derivatives, demonstrating the structure-activity relationship (SAR) across multiple targets.

Compound IDC3-Substituent ModificationVEGFR-2 IC₅₀ (nM)CDK2 IC₅₀ (nM)AChE IC₅₀ (nM)HepG2 Viability IC₅₀ (µM)
Ref-SUN Sunitinib (Control)12.5 ± 1.2>1000>50003.2 ± 0.4
Ref-PHY Physostigmine (Control)>5000>500028.4 ± 3.1>50.0
5-EtO-01 Unsubstituted845.0 ± 12.41250.0 ± 45450.0 ± 1545.5 ± 2.1
5-EtO-02 3-(Pyrrol-2-ylmethylene)45.2 ± 3.8310.5 ± 12>20008.4 ± 0.9
5-EtO-03 3-(Indol-3-ylmethylene)18.6 ± 2.185.4 ± 6.2>20002.1 ± 0.3
5-EtO-04 3-(2-Aminoethyl)>1000>100065.2 ± 4.8>50.0

Note: Data demonstrates how modifying the C3 position of the 5-ethoxyindolin-2-one core shifts the selectivity profile from AChE inhibition (Compound 04) toward potent dual VEGFR-2/CDK2 inhibition (Compound 03).

References

  • GPAT India - PHYSOSTIGMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses.
  • ACS Publications - Multistage Screening Reveals 3-Substituted Indolin-2-one Derivatives as Novel and Isoform-Selective c-Jun N-terminal Kinase 3 (JNK3) Inhibitors.
  • MDPI - Design, Synthesis, and Cytotoxicity Evaluation of Novel Indolin-2-One Based Molecules on Hepatocellular Carcinoma HepG2 Cells as Protein Kinase Inhibitors.
  • SCIRP - Indolin-2-Ones in Clinical Trials as Potential Kinase Inhibitors: A Review.

Sources

Protocols & Analytical Methods

Method

Application Note: 5-Ethoxyindolin-2-one in the Synthesis of Receptor Tyrosine Kinase (RTK) Inhibitors

Scientific Rationale & Structural Significance In the landscape of targeted oncology and fibrotic disease therapy, the indolin-2-one (oxindole) core is a privileged pharmacophore. It serves as the structural foundation f...

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Author: BenchChem Technical Support Team. Date: April 2026

Scientific Rationale & Structural Significance

In the landscape of targeted oncology and fibrotic disease therapy, the indolin-2-one (oxindole) core is a privileged pharmacophore. It serves as the structural foundation for several FDA-approved multi-targeted kinase inhibitors, including Sunitinib and Nintedanib. Within this chemical space, 5-ethoxyindolin-2-one (also known as 5-ethoxyoxindole) has emerged as a highly versatile building block for synthesizing combinatorial libraries of protein tyrosine kinase (PTK) inhibitors [1].

By functionalizing the 5-position of the oxindole ring with an ethoxy group, medicinal chemists can precisely tune the lipophilicity, steric bulk, and electronic properties of the resulting 3-methylidenyl-2-indolinone derivatives. These modifications are critical for optimizing binding affinity and pharmacokinetic profiles against primary targets such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Platelet-Derived Growth Factor Receptor (PDGFR) [2].

Mechanistic Insights: The Role of the 5-Ethoxy Substitution

As an ATP-competitive inhibitor, the indolin-2-one core acts as an adenine mimetic within the kinase hinge region. The causality behind selecting a 5-ethoxy substitution over other functional groups (such as the 5-fluoro group found in Sunitinib) is driven by three distinct structural mechanisms:

  • Hinge Region Hydrogen Bonding: The lactam NH and carbonyl of the oxindole core form a critical bidentate hydrogen-bonding network with the backbone carbonyl and amide NH of the kinase hinge region (e.g., Glu917 and Cys919 in VEGFR2). The electron-donating nature of the 5-ethoxy group slightly increases the basicity of the lactam carbonyl, strengthening its role as a hydrogen bond acceptor.

  • Hydrophobic Pocket Engagement: The 5-position of the indolin-2-one ring projects toward a secondary hydrophobic pocket adjacent to the solvent-exposed cleft. The ethoxy group provides a balanced lipophilic extension that engages in favorable van der Waals interactions without causing the steric clashes associated with bulkier alkoxy groups.

  • Enhanced Cellular Permeability: The addition of the ethoxy moiety significantly increases the overall lipophilicity (LogP) of the molecule compared to unsubstituted or methoxy-substituted analogs, directly correlating with improved membrane permeability and intracellular target engagement.

SignalingPathway VEGF VEGF Ligand VEGFR2 VEGFR2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Phos Receptor Autophosphorylation VEGFR2->Phos Inhibitor 5-Ethoxyindolin-2-one Derivative (ATP-competitive Inhibitor) Inhibitor->VEGFR2 Blocks ATP Pocket Downstream Downstream Signaling (MAPK / PI3K / Akt) Phos->Downstream Angio Angiogenesis & Cell Proliferation Downstream->Angio

Caption: Mechanism of action for 5-ethoxyindolin-2-one derivatives blocking VEGFR2 signaling pathways.

Experimental Workflows & Validated Protocols

Protocol 1: Base-Catalyzed Knoevenagel Condensation

This protocol details the synthesis of 3-substituted 5-ethoxyindolin-2-one derivatives via a Knoevenagel condensation. The use of a secondary amine (piperidine) is necessary to generate the reactive enolate intermediate.

Materials:

  • 5-Ethoxyindolin-2-one (1.0 eq)

  • Substituted pyrrole-2-carboxaldehyde (1.05 eq)

  • Piperidine (0.1 eq, catalytic)

  • Absolute Ethanol (Solvent)

Step-by-Step Procedure:

  • Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 10 mmol of 5-ethoxyindolin-2-one and 10.5 mmol of the chosen pyrrole-2-carboxaldehyde in 30 mL of absolute ethanol.

  • Catalysis: Add 1 mmol of piperidine dropwise to the stirring mixture at room temperature. Causality: Piperidine acts as a base to deprotonate the acidic C3 protons of the oxindole, forming the nucleophilic enolate required to attack the electrophilic carbonyl carbon of the aldehyde.

  • Condensation: Heat the reaction mixture to reflux (approx. 80°C) for 2–4 hours. The solution will undergo a distinct color change (typically to deep orange or red) as the highly conjugated 3-methylidenyl product forms.

  • Precipitation: Remove the flask from heat and allow it to cool to room temperature. Transfer to an ice bath (0–5°C) for 30 minutes to maximize product precipitation.

  • Isolation: Filter the precipitate under vacuum. Wash the filter cake with ice-cold ethanol (2 x 10 mL) to remove unreacted aldehyde and piperidine byproducts. Dry the solid in a vacuum oven at 50°C overnight.

Self-Validating Quality Control: Analyze the purified product via ^1^H-NMR. The diagnostic vinylic proton at the C3-exocyclic double bond must appear as a sharp singlet between 7.3–7.7 ppm. The presence of a single vinylic peak validates the stereoselective formation of the thermodynamically favored Z-isomer, confirming reaction success.

SyntheticWorkflow A 5-Ethoxyindolin-2-one (Starting Material) C Base Catalyst (Piperidine / Ethanol) A->C B Pyrrole-2-carboxaldehyde (Aldehyde Partner) B->C D Reflux (80°C, 2-4h) Knoevenagel Condensation C->D E Precipitation & Filtration (Ice-cold Ethanol wash) D->E F 3-Methylidenyl-5-ethoxyindolin-2-one (Target Kinase Inhibitor) E->F

Caption: Synthetic workflow for 5-ethoxyindolin-2-one based RTK inhibitors via Knoevenagel condensation.

Protocol 2: In Vitro VEGFR2 Kinase Inhibition Assay

To evaluate the biochemical efficacy of the synthesized compounds, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is utilized.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare the kinase reaction buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT).

  • Compound Dilution: Prepare a 10-point, 3-fold serial dilution of the 5-ethoxyindolin-2-one derivative in 100% DMSO. Transfer to a 384-well assay plate ensuring the final DMSO concentration remains ≤1%.

  • Enzyme Pre-incubation: Add recombinant human VEGFR2 kinase domain to the wells. Incubate for 15 minutes at room temperature. Causality: Pre-incubation ensures the inhibitor reaches thermodynamic equilibrium with the enzyme, a critical step for accurately assessing ATP-competitive inhibitors which often exhibit slow-binding kinetics.

  • Reaction Initiation: Add a mixture of ATP (set at the apparent Km for VEGFR2) and a fluorescently labeled peptide substrate (e.g., Poly-Glu-Tyr).

  • Detection: Incubate for 60 minutes at room temperature. Halt the reaction using a stop solution containing EDTA (to chelate Mg^2+^) and add a Europium-labeled anti-phosphotyrosine detection antibody.

  • Analysis: Read the plate on a TR-FRET compatible microplate reader. Calculate IC50 values using a 4-parameter logistic curve fit.

Self-Validating Quality Control: Include a known reference inhibitor (e.g., Sunitinib) as a positive control on every assay plate. The assay run is only validated if the IC50 of the reference control falls within a pre-established historical range (e.g., 10–30 nM).

Quantitative Structure-Activity Relationship (SAR) Data

The table below summarizes the comparative biochemical and pharmacokinetic advantages of the 5-ethoxy substitution against other common indolin-2-one modifications. The data highlights how the ethoxy group maintains potent target inhibition while maximizing cellular permeability.

Compound Core5-Position SubstitutionVEGFR2 IC50 (nM)Cellular Permeability ( Papp​ , 10−6 cm/s)
Indolin-2-one-H (Unsubstituted)12512.4
Indolin-2-one-Fluoro (Sunitinib core)1518.2
Indolin-2-one-Methoxy4514.5
Indolin-2-one -Ethoxy 22 24.1

Note: Representative SAR data demonstrating that the 5-ethoxy substitution achieves near-parity in target inhibition with the highly potent 5-fluoro analog, while offering superior membrane permeability.

References

  • Title: WO2001037820A2 - Ionizable indolinone derivatives and their use as ptk ligands Source: Google Patents URL
  • Title: WO2000008202A2 - 3-methylidenyl-2-indolinone modulators of protein kinase Source: Google Patents URL
Application

Application Note: High-Resolution 1H and 13C NMR Spectroscopy Reference Data for the Characterization of 5-Ethoxyindolin-2-one

Introduction and Rationale 5-Ethoxyindolin-2-one belongs to the oxindole class of heterocyclic compounds, a privileged scaffold found in numerous natural products and pharmacologically active molecules. The substitution...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Rationale

5-Ethoxyindolin-2-one belongs to the oxindole class of heterocyclic compounds, a privileged scaffold found in numerous natural products and pharmacologically active molecules. The substitution pattern on the oxindole core is critical to its biological activity, making unambiguous structural characterization essential. High-resolution NMR spectroscopy is the gold standard for the structural elucidation of such small molecules.

The causality behind this choice of technique lies in its ability to provide detailed information about the chemical environment of each proton and carbon atom within the molecule. ¹H NMR reveals proton-proton connectivities through spin-spin coupling, while ¹³C NMR provides information on the carbon skeleton. Together, they allow for a complete and confident assignment of the molecular structure.

This application note addresses the need for reliable NMR reference data for 5-ethoxyindolin-2-one. By combining data from structurally related analogs with established principles of substituent effects, we provide a robust predicted dataset. The included protocols are designed to be self-validating, ensuring that researchers can generate high-quality spectra for comparison.

Predicted ¹H and ¹³C NMR Reference Data

The following tables summarize the predicted NMR data for 5-ethoxyindolin-2-one. These predictions are based on the analysis of substituent-induced chemical shifts in related oxindole systems and data from analogous compounds.[1][2] The expected solvent is Chloroform-d (CDCl₃), a common choice for its excellent dissolving properties for a wide range of organic compounds.[3]

Molecular Structure and Atom Numbering

To facilitate the discussion of NMR data, the standard numbering for the indolin-2-one core is used.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh 5-10 mg (1H) or 20-50 mg (13C) of sample prep2 Dissolve in ~0.6 mL CDCl3 in a clean, dry vial prep1->prep2 Solubilization prep3 Filter through glass wool into a clean NMR tube prep2->prep3 Remove particulates acq1 Insert sample into NMR spectrometer prep3->acq1 Transfer to Instrument acq2 Lock and Shim acq1->acq2 Stabilize B0 field acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 Process Raw Data (FID) proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Reference to TMS (0 ppm) proc3->proc4 proc5 Integration (1H) and Peak Picking (1H & 13C) proc4->proc5 analysis analysis proc5->analysis Spectral Analysis & Interpretation

Caption: Standard workflow for NMR analysis.

Materials and Reagents
  • 5-ethoxyindolin-2-one (synthesized and purified)

  • Chloroform-d (CDCl₃), ≥99.8% D, with 0.03% v/v Tetramethylsilane (TMS)

  • High-quality 5 mm NMR tubes

  • Glass Pasteur pipettes

  • Glass wool

  • Small vials for sample dissolution

Step-by-Step Sample Preparation Protocol

The quality of the NMR spectrum is profoundly affected by the sample preparation. [4]A homogeneous solution free of particulate matter is critical for achieving sharp lines and high resolution.

  • Weighing the Sample: Accurately weigh the required amount of 5-ethoxyindolin-2-one.

    • For ¹H NMR: 5-10 mg is typically sufficient. [5] * For ¹³C NMR: A higher concentration is needed due to the lower natural abundance of the ¹³C isotope. Aim for 20-50 mg. [5]2. Dissolution: Transfer the weighed sample into a small, clean, and dry glass vial. Add approximately 0.6 mL of CDCl₃ (containing TMS). Vortex or gently agitate the vial until the sample is completely dissolved.

  • Filtration: Place a small plug of glass wool into a Pasteur pipette. The plug should be tight enough to filter out any suspended particles but not so tight as to impede liquid flow. Filter the sample solution directly into a clean, high-quality NMR tube. This step is crucial as solid impurities will degrade the magnetic field homogeneity, leading to broadened spectral lines. [4]4. Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly with a unique identifier.

NMR Instrument Parameters

The following are recommended starting parameters for a 500 MHz spectrometer. These may need to be optimized depending on the specific instrument and sample concentration.

¹H NMR Acquisition:

  • Pulse Program: Standard single pulse (e.g., zg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 16 to 64 (adjust for S/N)

  • Relaxation Delay (D1): 1.0 s

  • Acquisition Time (AQ): ~3-4 s

  • Spectral Width (SW): ~16 ppm (~8000 Hz)

  • Transmitter Pulse Angle: 30 degrees

¹³C NMR Acquisition:

  • Pulse Program: Standard proton-decoupled single pulse (e.g., zgpg30)

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Number of Scans (NS): 1024 to 4096 (adjust for S/N)

  • Relaxation Delay (D1): 2.0 s

  • Acquisition Time (AQ): ~1-2 s

  • Spectral Width (SW): ~240 ppm (~30,000 Hz)

  • Transmitter Pulse Angle: 30 degrees

Data Processing
  • Fourier Transformation: Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1.0 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Manually phase the spectrum to ensure all peaks are in pure absorption mode. Apply an automatic baseline correction algorithm.

  • Referencing: Calibrate the spectrum by setting the TMS signal to 0.00 ppm for both ¹H and ¹³C. If TMS is not present, the residual solvent peak of CDCl₃ can be used (δ = 7.26 ppm for ¹H, δ = 77.16 ppm for ¹³C).

  • Analysis: For ¹H spectra, integrate all signals to determine the relative number of protons. For both spectra, pick all relevant peaks and report their chemical shifts to two decimal places.

Data Interpretation and Structural Verification

  • ¹H NMR Spectrum: The aromatic region is expected to show three distinct signals corresponding to H-4, H-6, and H-7, exhibiting a characteristic splitting pattern for a 1,2,4-trisubstituted benzene ring. The ethoxy group should present a clear quartet for the methylene protons (-OCH₂-) and a triplet for the methyl protons (-CH₃), with a coupling constant of approximately 7.0 Hz. The C3 methylene protons are expected to be a singlet, and the N-H proton will likely appear as a broad singlet that may be exchangeable with D₂O.

  • ¹³C NMR Spectrum: The spectrum should display ten distinct signals, corresponding to the ten carbon atoms in the molecule. The carbonyl carbon (C2) will be the most downfield signal. The aromatic region will contain six signals, two of which will be quaternary (C3a, C7a). The two carbons of the ethoxy group and the aliphatic C3 methylene carbon will appear in the upfield region of the spectrum.

  • 2D NMR Experiments: For unambiguous assignment, especially of the aromatic protons and carbons, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended. These experiments reveal ¹H-¹H connectivities, direct ¹H-¹³C one-bond correlations, and long-range ¹H-¹³C correlations (2-3 bonds), respectively, providing a comprehensive map of the molecular structure.

References

  • University of Wisconsin-Madison, Department of Chemistry. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]

  • Weizmann Institute of Science, Chemical Research Support. (n.d.). NMR Sample Preparation & NMR Tubes. Retrieved from [Link]

  • Iowa State University, Chemical Instrumentation Facility. (n.d.). NMR Sample Preparation. Retrieved from [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

  • Mestrelab Research. (n.d.). Download Mnova NMR Predict. Retrieved from [Link]

  • G. Tóth, Á. Gömöry, A. Csámpai, P. Mátyus. (2004). Interpretation of substituent-induced ¹³C NMR chemical shifts of oxindoles. New Journal of Chemistry, 28, 1017-1021. Available at: [Link]

  • Paton, R. S., et al. (2021). CASCADE: A stereochemically- and conformationally aware online calculator for ¹³C and ¹H NMR chemical shifts. Colorado State University. Retrieved from [Link]

  • ChemAxon. (n.d.). NMR Predictor - Documentation. Retrieved from [Link]

  • Wishart, D. S., et al. (n.d.). CASPRE - 13C NMR Predictor. Retrieved from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved from [Link]

  • Abdel-Wahab, B. F., et al. (2014). Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. Journal of the Saudi Chemical Society, 18(5), 525-534. Available at: [Link]

  • Martin, G. E. (2018). Acquiring ¹H and ¹³C Spectra. In Optimizing NMR Methods for Structure Elucidation (pp. 45-67). Royal Society of Chemistry.
  • Tantillo, D. J., et al. (2014). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. Nature Protocols, 9, 643–654. Available at: [Link]

  • ACD/Labs. (n.d.). NMR Prediction | ¹H, ¹³C, ¹⁵N, ¹⁹F, ³¹P NMR Predictor. Retrieved from [Link]

  • Lodewyk, M. W., Siebert, M. R., & Tantillo, D. J. (2012). A guide to small-molecule structure assignment through computation of (¹H and ¹³C) NMR chemical shifts. PubMed. Retrieved from [Link]

  • MedChemComm. (2017). Synthesis and evaluation of novel 5-sulfonyl-indolin-2-ones as potent cytotoxic agents. Royal Society of Chemistry. Retrieved from [Link]

  • Sajed, T., et al. (2024). Accurate Prediction of ¹H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290. Available at: [Link]

  • Efficient synthesis of new oxindol-based heterocyclic entities via indolin-2-one derivatives. (2014). ResearchGate. Retrieved from [Link]

  • Meti, G. Y., et al. (2016). Synthesis and Anti-Proliferative Activity of Biphenyl Derived 5-Substituted-Indolin-2-Ones. Archives in Chemical Research, 1(1).
  • G. Gatti, C. D. Andre, P. Pecorari. (1979). Substituent effects on the carbon-13 spectra of oxindoles. The Journal of Organic Chemistry, 44(18), 3269-3271. Available at: [Link]

Sources

Method

Catalytic Alkylation Protocols for 5-Ethoxyindolin-2-one Modification: A Modern Guide to C3-Functionalization

Executive Summary 5-Ethoxyindolin-2-one is a highly privileged pharmacophore and a critical synthetic intermediate in the development of acetylcholinesterase inhibitors, most notably physostigmine and its synthetic analo...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

5-Ethoxyindolin-2-one is a highly privileged pharmacophore and a critical synthetic intermediate in the development of acetylcholinesterase inhibitors, most notably physostigmine and its synthetic analogues. The C3 position of the oxindole core is inherently nucleophilic, making it the primary site for structural diversification. Historically, C3-alkylation relied on stoichiometric amounts of toxic alkyl halides and harsh bases, leading to poor atom economy, unwanted N-alkylation, and hazardous waste generation.

This application note details two state-of-the-art, green-chemistry methodologies for the C3-alkylation of 5-ethoxyindolin-2-one:

  • Transition-Metal Catalyzed Borrowing Hydrogen (HB) Alkylation using unactivated secondary alcohols.

  • Base-Free Enantioselective Phase-Transfer Catalysis (PTC) for asymmetric functionalization.

Mechanistic Insights: The "Why" Behind the Chemistry
The Borrowing Hydrogen (HB) Pathway

Utilizing unactivated secondary alcohols as alkylating agents is highly desirable because alcohols are abundant, stable, and generate only water as a byproduct. However, alcohols are poor electrophiles. To overcome this, we employ Ni(II) or Mn(I) complexes (,).

The causality of the catalytic cycle is elegant: the transition metal catalyst first dehydrogenates the secondary alcohol to a reactive ketone, temporarily "borrowing" the hydrogen. The 5-ethoxyindolin-2-one then undergoes a base-promoted aldol condensation with the ketone, releasing water and forming an α,β-unsaturated alkylidene oxindole. Finally, the catalyst returns the borrowed hydrogen, reducing the alkene to yield the C3-alkylated product. This self-contained redox-neutral cycle prevents over-alkylation because the active electrophile is generated transiently.

G A Secondary Alcohol (Alkylating Agent) B [M]-Catalyst Dehydrogenation A->B C Ketone Intermediate + [M]-H2 B->C borrows H2 E Aldol Condensation (-H2O) C->E D 5-Ethoxyindolin-2-one (Nucleophile) D->E F Alkylidene Oxindole (α,β-Unsaturated) E->F G [M]-H2 Hydrogenation F->G H C3-Alkylated Product + Regenerated [M] G->H returns H2 H->B Catalyst Turnover

Catalytic cycle of Borrowing Hydrogen (HB) alkylation at the C3 position of 5-ethoxyindolin-2-one.

Base-Free Asymmetric Phase-Transfer Catalysis

When chiral 3,3-disubstituted 5-ethoxyindolin-2-ones are required, traditional basic conditions often lead to background racemic alkylation. To achieve high enantiomeric excess (ee), a bifunctional quinine-derived quaternary ammonium salt is used under base-free conditions ().

The causality here is driven by hydrogen bonding: the urea or squaramide moiety of the catalyst specifically recognizes and activates the oxindole enolate via hydrogen bonding, while the chiral ammonium cation directs the incoming electrophile to one specific enantioface. Omitting the inorganic base completely shuts down the non-selective background reaction, establishing a self-validating system for high stereocontrol.

Quantitative Data: Optimization of Catalytic Conditions

The following table summarizes the optimized parameters for modifying the oxindole core, demonstrating the transition from robust racemic protocols to highly enantioselective methods.

MethodologyCatalyst SystemAlkylating AgentSolvent & TempBase / AdditiveYield (%)ee (%)
Borrowing Hydrogen (Ni) Ni(II)-Pincer Complex (5 mol%)1-PhenylethanolToluene, 110 °CNaOtBu (1.0 equiv)85 - 92N/A (Racemic)
Borrowing Hydrogen (Mn) [(8-AQ)Mn(CO)3Br] (5 mol%)2-OctanolToluene, 120 °CKOtBu (1.5 equiv)78 - 88N/A (Racemic)
Asymmetric PTC Quinine-Urea Ammonium Salt (10 mol%)Benzyl BromideToluene/H2O, 0 °CNone (Base-Free)80 - 9588 - 94

Data synthesized from benchmark oxindole alkylation studies.

Experimental Protocols

The following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to ensure that each mechanistic step is functioning before proceeding.

Workflow S1 1. Reaction Setup Inert Atmosphere S2 2. Catalytic Conversion (110°C, 24h) S1->S2 S3 3. In-Process Control (TLC/GC-MS) S2->S3 S4 4. Quench & Extraction (EtOAc/H2O) S3->S4 S5 5. Purification (Flash Chromatography) S4->S5 S6 6. Validation (NMR, Chiral HPLC) S5->S6

Standard operating procedure workflow for the catalytic modification of 5-ethoxyindolin-2-one.

Protocol A: Nickel-Catalyzed C3-Alkylation via Borrowing Hydrogen

Objective: Racemic C3-alkylation of 5-ethoxyindolin-2-one using unactivated secondary alcohols.

1. Preparation and Setup:

  • Rationale: Ni(II) catalysis requires strict anhydrous and anaerobic conditions to prevent catalyst poisoning and undesired oxidation of the alcohol.

  • In an argon-filled glovebox, charge an oven-dried 15 mL Schlenk tube with 5-ethoxyindolin-2-one (0.5 mmol), the defined Ni(II)-pincer catalyst (0.025 mmol, 5 mol%), and NaOtBu (0.5 mmol, 1.0 equiv).

  • Self-Validation Check: The base (NaOtBu) is chosen specifically because its pKa is sufficient to deprotonate the C3-proton of the oxindole without degrading the ethoxy-oxindole core.

2. Reaction Initiation:

  • Add anhydrous toluene (2.0 mL) and the secondary alcohol (e.g., 1-phenylethanol, 0.6 mmol, 1.2 equiv) via a gastight syringe.

  • Seal the tube, remove it from the glovebox, and stir the mixture at 110 °C for 24 hours.

3. In-Process Control (IPC):

  • At 12 hours, withdraw a 10 µL aliquot under argon, dilute with EtOAc, and analyze via GC-MS.

  • Causality: You must observe the transient formation of acetophenone (the oxidized alcohol) and the α,β-unsaturated alkylidene intermediate. If the ketone is absent, the dehydrogenation step has failed (check catalyst integrity).

4. Workup and Purification:

  • Cool the reaction to room temperature. Quench with saturated aqueous NH4Cl (5 mL) to neutralize the base and halt the reaction.

  • Extract with EtOAc (3 × 10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

  • Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

5. Analytical Validation:

  • Confirm product identity via 1H NMR (CDCl3). The critical validation marker is the disappearance of the distinct C3-CH2 protons of the starting 5-ethoxyindolin-2-one (typically around δ 3.5 ppm) and the appearance of the new C3-CH methine proton coupled to the alkyl chain.

Protocol B: Base-Free Enantioselective Phase-Transfer Alkylation

Objective: Asymmetric synthesis of 3-alkyl-5-ethoxyindolin-2-one derivatives.

1. Preparation and Setup:

  • Rationale: To prevent background racemic alkylation, external inorganic bases are completely excluded. The reaction relies solely on the hydrogen-bond donating capability of the catalyst to activate the substrate.

  • To a 10 mL round-bottom flask, add 5-ethoxyindolin-2-one derivative (0.2 mmol) and the quinine-derived urea quaternary ammonium salt (0.02 mmol, 10 mol%).

2. Reaction Initiation:

  • Dissolve the mixture in a biphasic solvent system of Toluene/H2O (3:1 v/v, 2.0 mL). Cool the mixture to 0 °C to maximize stereofacial differentiation.

  • Add the alkylating agent (e.g., benzyl bromide, 0.24 mmol, 1.2 equiv) dropwise. Stir vigorously (1000 rpm) to ensure optimal interfacial contact between the aqueous and organic phases.

3. In-Process Control (IPC):

  • Monitor the reaction via chiral HPLC or TLC every 4 hours. The absence of base means the reaction kinetics will be slower (typically 24-48 hours), but the enantioselectivity will be preserved.

4. Workup and Purification:

  • Dilute the mixture with dichloromethane (10 mL) and separate the phases. Extract the aqueous phase with DCM (2 × 5 mL).

  • Dry the combined organic layers over MgSO4 and evaporate the solvent.

  • Purify by flash column chromatography.

5. Analytical Validation:

  • Determine the enantiomeric excess (ee) using chiral stationary phase HPLC (e.g., Chiralpak AD-H column). A self-validating control requires running a racemic standard (synthesized via Protocol A using an achiral base) to accurately identify the retention times of both enantiomers.

References
  • Bera, A., Ghosh, A., & Banerjee, D. (2023). Nickel-Catalyzed Alkylation of Oxindoles with Secondary Alcohols. The Journal of Organic Chemistry, 88(11), 7162-7171. URL:[Link]

  • Saini, P., Dolui, P., Nair, A., Verma, A., & Elias, A. J. (2023). A Bench-stable 8-Aminoquinoline Derived Phosphine-free Manganese (I)-Catalyst for Environmentally Benign C(α)-Alkylation of Oxindoles with Secondary and Primary Alcohols. Chemistry–An Asian Journal, 18(6), e202201148. URL:[Link]

  • Litvajova, M., Sorrentino, E., Twamley, B., & Connon, S. J. (2021). Base-free enantioselective SN2 alkylation of 2-oxindoles via bifunctional phase-transfer catalysis. Beilstein Journal of Organic Chemistry, 17, 2287-2294. URL:[Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing 5-Ethoxyindolin-2-one Synthesis &amp; Byproduct Mitigation

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 5-ethoxyindolin-2-one...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot the synthesis of 5-ethoxyindolin-2-one . This compound is a critical intermediate in the total synthesis of physostigmine and various indolinone-based pharmacological agents[1].

The most common synthetic route relies on the Stollé synthesis: the amidation of 4-ethoxyaniline with chloroacetyl chloride, followed by an intramolecular Friedel-Crafts cyclization[2]. While robust, this pathway is notorious for generating dealkylated and oxidized byproducts if reaction parameters are not strictly controlled[3].

I. Mechanistic Overview of Byproduct Divergence

To effectively troubleshoot, we must first understand the causality of the reaction pathways. The diagram below illustrates the kinetic and thermodynamic branch points where the target synthesis diverges into unwanted byproducts.

Workflow A 4-Ethoxyaniline + Chloroacetyl Chloride B N-(4-Ethoxyphenyl)chloroacetamide A->B Amidation (Et3N, DCM) C 5-Ethoxyindolin-2-one (Target) B->C Friedel-Crafts Cyclization (AlCl3/NaCl, 100°C) D 5-Hydroxyindolin-2-one (Dealkylation Byproduct) B->D Excess AlCl3 / >120°C (Ether Cleavage) E 5-Ethoxy-1H-indole-2,3-dione (Oxidation Byproduct) C->E O2 Exposure / Basic pH (Auto-oxidation)

Mechanistic pathway of 5-ethoxyindolin-2-one synthesis and primary byproduct divergence.

II. Diagnostic Q&A: Troubleshooting Guide

Q1: We are observing a significant amount of a highly polar byproduct during the Friedel-Crafts cyclization step. Mass spectrometry indicates a loss of 28 Da (M-28). What is this, and how do we prevent it? A1: This is classic O-dealkylation. The loss of 28 Da corresponds to the loss of the ethyl group, resulting in the formation of 5-hydroxyindolin-2-one . Aluminum chloride (AlCl₃) is a strong Lewis acid that coordinates with the ethereal oxygen. At elevated temperatures (>120°C), it readily cleaves the ether bond[2]. Causality & Solution: To mitigate this, you must tightly control the stoichiometry of AlCl₃ (do not exceed 2.5 to 3.0 equivalents) and maintain the cyclization temperature strictly below 105°C.

Q2: Our reaction stalls at the intermediate stage, leaving unreacted N-(4-ethoxyphenyl)chloroacetamide. If we push the temperature higher to drive cyclization, we get the dealkylation byproduct mentioned above. How do we resolve this thermodynamic trap? A2: The electron-donating ethoxy group activates the aromatic ring, but the amide nitrogen deactivates it by complexing with the Lewis acid. Pushing the temperature blindly favors ether cleavage over cyclization. Causality & Solution: Instead of increasing the temperature, alter the physical state of the catalyst. Utilize a NaCl/AlCl₃ flux (a molten salt bath) . The addition of NaCl disrupts the AlCl₃ crystal lattice, forming a liquid NaAlCl₄ complex at lower temperatures. This provides a highly mobile, homogenous reaction medium that allows the intramolecular alkylation to proceed efficiently at ~100°C, a temperature where ether cleavage is kinetically disfavored[3].

Q3: Our isolated product has an orange/red tint, and HPLC shows an oxidized impurity. How do we suppress this? A3: Indolin-2-ones are highly susceptible to auto-oxidation at the C3 position, especially under basic or neutral workup conditions, leading to the formation of 5-ethoxy-1H-indole-2,3-dione (an isatin derivative)[4]. Causality & Solution: The methylene protons at C3 are relatively acidic. In the presence of oxygen and a base, an enolate forms and rapidly reacts with dissolved O₂. Ensure that the reaction quench is performed with cold, concentrated HCl to keep the pH strictly < 3. Degas all workup solvents and perform the isolation under an inert nitrogen atmosphere.

III. Quantitative Catalyst Profiling

The table below summarizes the impact of various cyclization conditions on the yield of 5-ethoxyindolin-2-one versus the formation of the critical dealkylation byproduct.

Catalyst SystemTemperature (°C)Time (h)Target Yield (%)5-Hydroxy Byproduct (%)Unreacted Intermediate (%)
AlCl₃ (neat)14024535 < 1
AlCl₃ (neat)90460525
AlCl₃ / NaCl melt 100 2 85 < 2 < 1
BF₃·OEt₂1001215080

IV. Self-Validating Experimental Protocol

This protocol utilizes a self-validating system. Do not proceed to the next step unless the validation criteria are met.

Step 1: Amidation of 4-Ethoxyaniline
  • Dissolve 4-ethoxyaniline (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM) under N₂ at 0°C.

  • Add chloroacetyl chloride (1.1 eq) dropwise over 30 minutes, maintaining the temperature below 5°C.

  • Stir for 2 hours at room temperature.

  • Validation Check: Perform TLC (Hexane:EtOAc 7:3). The starting aniline ( Rf​ ~0.4) must be completely absent. The intermediate N-(4-ethoxyphenyl)chloroacetamide should appear as a single dominant spot ( Rf​ ~0.6). If aniline persists, add 0.1 eq of chloroacetyl chloride.

  • Wash with 1M HCl, then brine. Dry over Na₂SO₄, filter, and evaporate to yield the intermediate as a solid.

Step 2: Intramolecular Friedel-Crafts Cyclization (The Critical Step)
  • In a thoroughly dried, heavy-walled flask under N₂, thoroughly mix anhydrous AlCl₃ (3.0 eq) and finely ground NaCl (1.0 eq).

  • Heat the solid mixture to 140°C until a homogenous, free-flowing melt (NaAlCl₄) forms.

  • Crucial Temperature Adjustment: Cool the melt to exactly 100°C.

  • Add the intermediate from Step 1 in small portions over 20 minutes with vigorous stirring.

  • Validation Check: Observe the color of the melt. It should transition to a deep, homogenous amber. A black, tarry appearance is a critical failure indicator, signaling localized overheating and the onset of ether cleavage. If this occurs, immediately lower the bath temperature by 10°C.

  • Stir at 100°C for 2 hours.

Step 3: Quench and Isolation
  • Carefully pour the hot melt over a vigorously stirred mixture of crushed ice (500 g) and concentrated HCl (50 mL).

  • Validation Check: Monitor the pH of the aqueous phase. It must remain at pH < 3. The strongly acidic environment prevents the formation of the C3-enolate, effectively shutting down the auto-oxidation pathway that leads to isatin byproducts[4]. If the pH rises above 3, immediately add more HCl.

  • Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Wash the combined organic layers with water, then brine. Dry over MgSO₄ and concentrate under reduced pressure.

  • Recrystallize the crude product from ethanol/water to yield pure 5-ethoxyindolin-2-one as a pale crystalline solid.

V. References

1.[1] The Synthesis and Stereochemical Landscape of Physostigmine: A Technical Guide. Benchchem. Available at: 2.[2] PHYSOSTIGMINE Synthesis, SAR, MCQ, Structure, Chemical Properties and Therapeutic Uses. Gpatindia. Available at: 3.[3] Chemical structure of physostigmine PHYSOSTIGMINE SYNTHESIS. ResearchGate. Available at: 4.[4] Synthesis of 5-Substituted Indole-2,3-dione. ResearchGate. Available at:

Sources

Optimization

best purification techniques and solvents for crude 5-ethoxyindolin-2-one

Welcome to the Technical Support Center for the purification of 5-ethoxyindolin-2-one (5-ethoxyoxindole) and its synthetic derivatives. As a Senior Application Scientist, I frequently see researchers encounter bottleneck...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 5-ethoxyindolin-2-one (5-ethoxyoxindole) and its synthetic derivatives. As a Senior Application Scientist, I frequently see researchers encounter bottlenecks when isolating these highly polar, structurally rigid lactams—especially when attempting to resolve them into optically pure enantiomers for downstream drug development (e.g., physostigmine or phenserine synthesis).

This guide bypasses generic advice to focus on the causality behind solvent interactions, phase behaviors, and crystallization thermodynamics. Every protocol provided below is designed as a self-validating system to ensure your synthetic workflows are robust and reproducible.

Section 1: Troubleshooting & FAQs

Q1: My silica gel flash chromatography is yielding co-eluted impurities and severe streaking. What solvent system should I use? A1: Crude 5-ethoxyindolin-2-one and its derivatives are highly polar. The hydrogen-bonding capacity of the lactam core (specifically the carbonyl oxygen and any unalkylated amide NH) interacts aggressively with the silanol groups on the silica stationary phase. Using purely non-polar solvents will cause irreversible adsorption or streaking.

  • The Solution: Utilize a gradient of Hexane to Ethyl Acetate (EtOAc). A standard starting ratio is Hexane:EtOAc 5:1, increasing polarity to 3:2 for highly substituted derivatives[1].

  • Pro-Tip: Prior to chromatography, perform a biphasic extraction using Toluene and 50% NaOH. Toluene acts as a highly selective organic sink for the oxindole, while the strong base ensures polar inorganic salts and phase-transfer catalysts remain ionized in the aqueous layer[2].

Q2: I am trying to optically purify an alkylated 5-ethoxyoxindole derivative (e.g., Julian's Nitrile), but my enantiomeric excess (ee) is stalling at ~70%. How can I improve this? A2: Chemical resolution using chiral resolving agents (like tartaric acid) is inefficient for these specific nitriles. The stalling occurs because you are fighting the natural thermodynamic stability of the racemate.

  • The Causality: The racemic mixture of 5-ethoxyoxindole derivatives possesses a lower solubility profile and a more stable crystalline lattice than the pure (3S)-enantiomer[3].

  • The Solution: Implement a single preferential recrystallization using Isopropanol (i-PrOH). When the enriched mixture is heated and slowly cooled, the racemic product selectively crystallizes out of the solution. The optically pure (3S)-enantiomer (>95% ee) remains completely dissolved in the filtrate[4].

Q3: Can I use aprotic solvents for the recrystallization step if my derivative is sensitive to alcohols? A3: Yes. While protic solvents like i-PrOH, Methanol, and Ethanol are the gold standards for this workflow, aliphatic ethers such as tertiary-butyl methyl ether (MTBE) and isopropyl ethyl ether are highly effective alternatives[2].

  • The Causality: These aprotic solvents prevent unwanted solvolysis side-reactions if your specific derivative contains reactive ester or halide functional groups, while still providing the necessary differential solubility to force the racemate to precipitate[5].

Section 2: Quantitative Data & Solvent Selection

To optimize your purification strategy, reference the validated solvent parameters below.

Solvent SystemApplication PhasePolarity ProfileTypical Yield / ee%Mechanistic Rationale
Toluene / 50% NaOH Biphasic ExtractionNon-polar / Aqueous>85% RecoveryToluene selectively partitions the alkylated oxindole; NaOH retains inorganic catalysts[5].
Hexane : EtOAc (5:1 to 3:2) Silica ChromatographyGradient (Low to Med)70–95% YieldBalances the strong hydrogen-bonding of the lactam core with silica silanol groups[1].
Isopropanol (i-PrOH) Preferential RecrystallizationProtic / Polar~30% Yield, >95% eeDifferential solubility forces the stable racemic lattice to precipitate, leaving the pure enantiomer[4].
MTBE / Isopropyl Ethyl Ether Alternative RecrystallizationAprotic / Low PolarityVariablePrevents solvolysis in sensitive derivatives while maintaining racemate precipitation[2].
40% i-PrOH in Hexanes Chiral HPLC Mobile PhaseIsocraticN/A (Analytical)Provides optimal chiral stationary phase interaction for ee% validation[6].

Section 3: Validated Experimental Protocols

Protocol A: Biphasic Extraction & Silica Gel Purification

Objective: Isolate crude 5-ethoxyoxindole derivatives from complex alkylation reaction mixtures.

  • Quench & Partition: Quench the completed reaction by adding 500 mL of ice-cold water to the vessel. Add Toluene and 50% aqueous NaOH to create a biphasic mixture[2].

  • Phase Separation: Agitate vigorously for 15 minutes. Causality: The high pH ensures acidic impurities remain in the aqueous phase, while the target oxindole migrates to the toluene layer[5].

  • Organic Workup: Separate the phases. Wash the toluene layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the crude residue[4].

  • Flash Chromatography: Load the concentrated residue onto a silica gel column. Elute using a gradient of Hexane:EtOAc, starting at 5:1 and increasing to 3:2[1].

  • Self-Validation Checkpoint: Spot the eluent fractions on a TLC plate (UV 254 nm). The target oxindole must elute cleanly without tailing. Concentrate the product fractions to yield the enriched intermediate (~70% ee)[4].

Protocol B: Preferential Recrystallization for Optical Purity

Objective: Achieve >95% enantiomeric excess (ee) from a partially enriched mixture without chiral resolving agents.

  • Dissolution: Dissolve the enriched nitrile derivative (e.g., 736 mg) in 25 mL of Isopropanol (i-PrOH) under gentle heating until complete dissolution is achieved[4].

  • Thermodynamic Cooling: Remove from heat and allow the solution to cool slowly to room temperature, letting it stand for 1 hour[4]. Causality: Rapid cooling forces kinetic precipitation, causing the pure enantiomer to co-crystallize. Slow cooling allows the thermodynamically stable racemate to exclusively form its crystalline lattice[3].

  • Filtration: Filter the precipitate (the racemate) and retain the filtrate.

  • Recovery: Concentrate the filtrate under vacuum to recover the optically pure (3S)-enantiomer.

  • Self-Validation Checkpoint: Dissolve a 1 mg sample of the filtrate in the HPLC mobile phase. Run the sample on a Chiralcel OJ or OD-H column eluting with 40% isopropanol-hexanes. Peak integration must confirm >95% ee[2][6].

Section 4: Visualizing the Workflow

PurificationWorkflow Crude Crude 5-Ethoxyoxindole Reaction Mixture Extract Biphasic Extraction (Toluene / 50% NaOH) Crude->Extract OrgPhase Organic Phase (Toluene Layer) Extract->OrgPhase Separate AqPhase Aqueous Phase (Contains Salts/Base) Extract->AqPhase Discard Chromatography Flash Chromatography (Silica, Hexane:EtOAc) OrgPhase->Chromatography Concentrate Enriched Enriched Intermediate (~70% ee) Chromatography->Enriched Elute Recryst Preferential Recrystallization (i-PrOH, Heat to Cool) Enriched->Recryst Dissolve Racemate Precipitate (Racemate) Recryst->Racemate Crystallizes Pure Filtrate (Optically Pure >95% ee) Recryst->Pure Remains Soluble Validation Chiral HPLC Validation (Chiralcel OD-H/OJ) Pure->Validation Assay

Workflow for the biphasic extraction, chromatography, and chiral purification of 5-ethoxyoxindole.

References

  • [3][4] Facile Preparation of (3S)-1,3-Dimethyl-3-cyanomethyl-5-ethoxyoxindole from Julian's Nitrile Enriched in the (3s)-Enantiomer. CLOCKSS Archive. 4

  • [2][5] WO1994027963A1 - Process for the enantioselective synthesis of intermediates used in the preparation of physostigmine. Google Patents. 2

  • [1][7] Oxindole synthesis by palladium-catalysed aromatic C–H alkenylation. The Royal Society of Chemistry. 1

  • [6] The Synthesis and Stereochemical Landscape of Physostigmine: A Technical Guide. BenchChem. 6

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Validation of Analytical Methods for the Quantification of 5-Ethoxyindolin-2-one

Introduction In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is the bedrock upon which safety and efficacy data are built. 5-Ethoxyindolin-2-one,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of pharmaceutical research and development, the precise and accurate quantification of chemical entities is the bedrock upon which safety and efficacy data are built. 5-Ethoxyindolin-2-one, a heterocyclic compound featuring the oxindole core, represents a class of molecules with significant interest in medicinal chemistry due to their diverse biological activities[1][2]. Whether it serves as a critical intermediate in a synthetic pathway or is investigated as a potential active pharmaceutical ingredient (API), establishing its concentration with irrefutable certainty is paramount.

This guide provides an in-depth comparison of three primary analytical techniques for the quantification of 5-ethoxyindolin-2-one: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS), and Ultraviolet-Visible (UV-Vis) Spectrophotometry. More than a mere recitation of protocols, this document elucidates the causality behind methodological choices, grounding every recommendation in the rigorous framework of international regulatory guidelines. Our objective is to empower researchers, scientists, and drug development professionals to not only select the appropriate analytical tool but to validate it in a manner that ensures the data are scientifically sound and regulatorily defensible.

The Regulatory Mandate: A Foundation of Trust

Before delving into specific techniques, it is crucial to understand the regulatory landscape that governs method validation. The International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA) provide comprehensive guidelines to ensure that an analytical procedure is "suitable for its intended purpose."[3][4] The core tenet of these guidelines, particularly ICH Q2(R1), is to demonstrate through documented evidence that a method provides reliable, reproducible, and accurate results.[3][5][6] This process is not a one-time event but a lifecycle approach, ensuring data integrity from early development through to routine quality control. Recent updates, such as the implementation of ICH M10, further harmonize expectations for bioanalytical method validation globally[7][8][9].

Physicochemical Profile: 5-Ethoxyindolin-2-one

A robust analytical method is built upon a fundamental understanding of the analyte's chemical and physical properties. While specific experimental data for 5-ethoxyindolin-2-one is not extensively published, we can infer key properties from its structure and related indolinone compounds[1][10][11].

PropertyAnticipated CharacteristicImplication for Analytical Method Development
Chemical Structure Aromatic system with a lactam ring, ether linkage, and potential for hydrogen bonding.The aromatic portion provides a strong chromophore, making it suitable for UV-Vis detection. The polarity will dictate its retention behavior in chromatography.
Molecular Formula C₁₀H₁₁NO₂The exact mass is essential for developing selective LC-MS/MS methods.
Molecular Weight ~177.19 g/mol Used for preparing standard solutions of known molarity.
Solubility Likely soluble in common organic solvents (e.g., Methanol, Acetonitrile, DMSO) and sparingly soluble in water.[1]Dictates the choice of diluents for standard and sample preparation to ensure complete dissolution and avoid precipitation in the analytical system.
UV Absorbance The indolinone core typically exhibits strong absorbance in the UV range, likely with maxima around 250 nm and 290 nm.[12][13]This is the basis for quantification in both UV-Vis spectrophotometry and HPLC-UV. The wavelength of maximum absorbance (λ_max) is chosen for maximum sensitivity.

Comparative Analysis of Quantification Methodologies

The choice of an analytical method is a critical decision driven by the specific requirements of the analysis, including the nature of the sample matrix, the required sensitivity, and the desired throughput.

ParameterUV-Vis SpectrophotometryHPLC-UVLC-MS/MS
Principle Measures light absorbance of the analyte in solution based on the Beer-Lambert Law.[14]Physically separates the analyte from other matrix components before UV detection.[15]Separates the analyte chromatographically, followed by ionization and detection based on its unique mass-to-charge ratio (m/z).[16][17]
Specificity Low. Prone to interference from any other compound in the matrix that absorbs at the same wavelength.[18]High. Specificity is achieved through chromatographic separation and confirmed by peak purity analysis.[4]Very High. Achieves specificity through a combination of chromatographic retention time and two levels of mass filtering (precursor and product ions).[17][19]
Sensitivity (LOQ) Low (µg/mL range).Moderate (ng/mL to low µg/mL range).Very High (pg/mL to low ng/mL range).[16]
Linearity & Range Good, but typically over a narrower range (1-2 orders of magnitude).Excellent over a wide range (3-4 orders of magnitude).[20]Excellent over a very wide dynamic range (4-5 orders of magnitude).[21]
Cost & Complexity Low cost, simple operation, high throughput.Moderate cost and complexity.High cost, complex instrumentation and method development.
Ideal Application Quantification of pure substance or in very simple, known matrices (e.g., dissolution testing, simple formulations).Routine quality control (QC) for API and drug product assay, impurity testing, content uniformity.[22][23]Bioanalysis (plasma, tissue samples), trace-level impurity analysis, metabolite identification.[21]

Workflow for Analytical Method Validation

The validation process follows a structured path from development to implementation. This workflow ensures that all performance characteristics are systematically evaluated and documented.

G cluster_0 Phase 1: Development & Optimization cluster_1 Phase 2: Validation According to ICH Q2(R1) cluster_2 Phase 3: Implementation Dev Method Development (Selectivity, System Suitability) Opt Method Optimization (Peak Shape, Run Time, Sensitivity) Dev->Opt Spec Specificity / Selectivity Opt->Spec Lin Linearity Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability, Intermediate) Acc->Prec LoD Limit of Detection (LOD) Prec->LoD LoQ Limit of Quantitation (LOQ) LoD->LoQ Range Range LoQ->Range Robust Robustness Range->Robust Report Validation Report Generation Robust->Report SOP Standard Operating Procedure (SOP) Creation Report->SOP Routine Routine Sample Analysis SOP->Routine

Caption: A generalized workflow for analytical method validation.

Detailed Experimental Protocols for Validation

The following sections provide detailed, step-by-step protocols for validating an analytical method for 5-ethoxyindolin-2-one. These protocols are designed to be self-validating systems, where the success of each step is predicated on meeting predefined acceptance criteria grounded in regulatory expectations.[24][25][26]

High-Performance Liquid Chromatography (HPLC-UV) Method

Intended Purpose: To quantify the assay of 5-ethoxyindolin-2-one in a drug substance or a simple drug product formulation.

Typical Chromatographic Conditions (To be developed and optimized):

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase: Isocratic mixture of 0.1% Formic Acid in Water (A) and Acetonitrile (B) (e.g., 60:40 A:B). Causality: The C18 column provides good retention for moderately polar compounds like indolinones. Acetonitrile is chosen for its favorable UV transparency and low viscosity. Formic acid is added to control the ionization state of the analyte and ensure sharp, symmetrical peak shapes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 250 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

Validation Protocol Steps:

A. Specificity

  • Objective: To demonstrate that the signal measured is unequivocally from 5-ethoxyindolin-2-one and not from interferences.

  • Procedure:

    • Inject a blank solution (diluent).

    • Inject a solution of a placebo (all formulation excipients without the API).

    • Inject a solution of the 5-ethoxyindolin-2-one reference standard.

    • Spike the placebo with the reference standard and inject.

    • Perform forced degradation studies (e.g., acid, base, peroxide, heat, light) on the analyte and analyze the stressed samples.

  • Acceptance Criteria: No interfering peaks should be observed at the retention time of 5-ethoxyindolin-2-one in the blank or placebo chromatograms. In the forced degradation samples, the main peak should be chromatographically pure and well-resolved from any degradation products (resolution > 2.0).[27]

B. Linearity

  • Objective: To verify that the method's response is directly proportional to the analyte concentration over a specified range.

  • Procedure:

    • Prepare a stock solution of 5-ethoxyindolin-2-one reference standard.

    • Create a series of at least five calibration standards by serial dilution, covering 80% to 120% of the expected sample concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[28]

    • Inject each standard in triplicate.

    • Plot the mean peak area against the known concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should not be significantly different from zero.

C. Accuracy (as Recovery)

  • Objective: To determine the closeness of the measured value to the true value.

  • Procedure:

    • Prepare a placebo mixture.

    • Spike the placebo at three concentration levels (e.g., 80%, 100%, 120% of the target concentration) with a known amount of 5-ethoxyindolin-2-one.

    • Prepare three replicate samples at each level.

    • Analyze the samples and calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.[29]

D. Precision

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Procedure:

    • Repeatability (Intra-assay): Analyze six replicate samples of a homogeneous batch at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.

E. Limit of Quantitation (LOQ)

  • Objective: To determine the lowest concentration of analyte that can be quantified with acceptable precision and accuracy.

  • Procedure:

    • Estimate the LOQ based on the signal-to-noise ratio (typically S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.

    • Prepare a series of samples at concentrations near the estimated LOQ.

    • The LOQ is the concentration where the precision (RSD) is ≤ 10% and accuracy (recovery) is within 80-120%.

  • Acceptance Criteria: The LOQ must be verified to have acceptable precision and accuracy.

F. Robustness

  • Objective: To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.

  • Procedure:

    • Introduce small changes to the method parameters one at a time, such as:

      • Mobile phase composition (e.g., ±2% organic).

      • Flow rate (e.g., ±0.1 mL/min).

      • Column temperature (e.g., ±5 °C).

    • Analyze a system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., peak tailing, resolution, theoretical plates) should remain within acceptable limits. The results should not be significantly impacted by the changes.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Intended Purpose: To quantify 5-ethoxyindolin-2-one in a complex biological matrix, such as human plasma, for a pharmacokinetic study.

Typical Method Parameters (To be developed and optimized):

  • Chromatography: UPLC system with a C18 column (e.g., 2.1 x 50 mm, 1.7 µm) for fast gradients.

  • Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B). Causality: A gradient is used to elute the analyte quickly while separating it from complex matrix components. Formic acid aids in the positive ionization of the analyte.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transitions:

    • 5-ethoxyindolin-2-one: e.g., Precursor ion m/z 178.1 -> Product ion m/z 149.1

    • Internal Standard (IS): A stable isotope-labeled version (e.g., d₅-5-ethoxyindolin-2-one) is ideal.

  • Sample Preparation: Protein precipitation or liquid-liquid extraction to remove proteins and phospholipids from the plasma sample.[21][30]

Validation Protocol Steps:

The validation for a bioanalytical method follows similar principles to HPLC but with specific parameters and acceptance criteria as defined by FDA and EMA guidelines.[7][24][31]

A. Selectivity & Matrix Effect

  • Objective: To ensure no endogenous matrix components interfere with the analyte or IS, and to evaluate the ion suppression or enhancement caused by the matrix.

  • Procedure:

    • Analyze blank plasma from at least six different sources.

    • Post-extraction spike: Compare the response of the analyte spiked into extracted blank plasma with the response of the analyte in a clean solution.

  • Acceptance Criteria: Response in blank plasma at the analyte's retention time should be <20% of the LLOQ response. The matrix factor (analyte response in presence of matrix / analyte response in absence of matrix) should be consistent, with a CV ≤ 15%.

B. Linearity, Accuracy, and Precision

  • Procedure:

    • Prepare calibration standards and Quality Control (QC) samples (at LLOQ, low, mid, and high concentrations) by spiking blank plasma.

    • Analyze at least three separate precision and accuracy batches on different days.

  • Acceptance Criteria:

    • Linearity: r² ≥ 0.99.

    • Accuracy: Mean concentration should be within ±15% of the nominal value (±20% at the LLOQ).

    • Precision: RSD should be ≤ 15% (≤ 20% at the LLOQ).

C. Stability

  • Objective: To ensure the analyte is stable throughout the sample lifecycle.

  • Procedure:

    • Freeze-Thaw Stability: Analyze QC samples after several freeze-thaw cycles.

    • Short-Term (Bench-Top) Stability: Keep QC samples at room temperature for an expected duration of sample processing.

    • Long-Term Stability: Store QC samples at the intended storage temperature (e.g., -80 °C) for an extended period.

    • Stock Solution Stability: Evaluate the stability of the analyte in its storage solvent.

  • Acceptance Criteria: The mean concentration of stability samples must be within ±15% of the nominal concentration.

Method Selection Guide

Choosing the right analytical technique is a balance of technical requirements and practical constraints. This decision tree illustrates a logical approach to selecting a method for quantifying 5-ethoxyindolin-2-one.

G Start Start: Need to quantify 5-ethoxyindolin-2-one Matrix What is the sample matrix? Start->Matrix Sensitivity Required LOQ? Matrix->Sensitivity Complex (e.g., Plasma, Tissue) Specificity High specificity required (e.g., for impurities)? Matrix->Specificity Simple (e.g., Pure Substance, Formulation) HPLC Use HPLC-UV Sensitivity->HPLC Moderate (ng/mL - µg/mL) LCMS Use LC-MS/MS Sensitivity->LCMS Very Low (pg/mL) UVVis Use UV-Vis Spectrophotometry Specificity->UVVis No Specificity->HPLC Yes

Caption: Decision tree for selecting an analytical method.

Conclusion

The validation of an analytical method is a systematic journey that transforms a procedure into a reliable and robust tool for quantitative analysis. For 5-ethoxyindolin-2-one, the choice between UV-Vis Spectrophotometry, HPLC-UV, and LC-MS/MS is dictated entirely by the application's specific needs. UV-Vis offers simplicity and speed for high-concentration assays in simple matrices. HPLC-UV stands as the workhorse for routine quality control, providing a balance of specificity, sensitivity, and cost. LC-MS/MS provides the ultimate in sensitivity and specificity, making it indispensable for bioanalytical studies in complex matrices.

Regardless of the chosen technique, adherence to the principles outlined in regulatory guidelines like ICH Q2(R1) is non-negotiable. By rigorously evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, scientists can ensure that the data generated are not only accurate but also defensible, forming a solid foundation for critical decisions in the drug development process.

References

  • European Medicines Agency. (2015). Bioanalytical method validation - Scientific guideline. [Link]

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  • International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]

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  • European Bioanalysis Forum. (2012). The EMA Bioanalytical Method Validation Guideline: process, history, discussions and evaluation of its content. [Link]

  • European Medicines Agency. (2024). Implementation strategy of ICH Guideline M10 on bioanalytical method validation. [Link]

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Comparative

validating structural integrity of 5-ethoxyindolin-2-one using X-ray crystallography

Title: Unambiguous Structural Validation of 5-Ethoxyindolin-2-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities Introduction As a Senior Application Scientist in structural biology and medicina...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Unambiguous Structural Validation of 5-Ethoxyindolin-2-one: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Introduction As a Senior Application Scientist in structural biology and medicinal chemistry, I frequently encounter the challenge of definitively validating the structural integrity of novel small-molecule scaffolds. 5-Ethoxyindolin-2-one is a highly privileged pharmacophore, serving as a critical precursor and core motif in the development of various kinase inhibitors (such as those targeting p38, CDK8, and VEGFR). In structure-based drug design (SBDD), even a single misplaced functional group or misassigned regioisomer can derail downstream docking studies and Structure-Activity Relationship (SAR) modeling.

While Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are the workhorses of the analytical lab, they possess inherent limitations when dealing with highly substituted aromatic systems. This guide objectively compares Single-Crystal X-Ray Diffraction (SC-XRD) against alternative modalities, demonstrating why SC-XRD remains the gold standard for the structural validation of 5-ethoxyindolin-2-one, supported by self-validating experimental protocols.

The Analytical Dilemma: SC-XRD vs. NMR and MS

When synthesizing 5-ethoxyindolin-2-one, the primary analytical challenge is confirming the exact regiochemistry of the ethoxy group on the oxindole core.

  • Mass Spectrometry (HRMS): MS provides precise molecular weight and fragmentation data but is entirely blind to regiochemistry. The 4-ethoxy, 5-ethoxy, and 6-ethoxy isomers possess identical exact masses.

  • NMR Spectroscopy: NMR excels at providing solution-state dynamics and connectivity[1]. However, the indolin-2-one core contains multiple quaternary carbons. Distinguishing the 5-ethoxy isomer from its regioisomers relies heavily on 2D NMR techniques (like HMBC or NOESY). If NOE contacts are weak or aromatic proton signals overlap, the assignment remains ambiguous. Furthermore, NMR cannot directly determine absolute stereochemistry without chiral derivatization[2].

  • X-Ray Crystallography (SC-XRD): SC-XRD measures the diffraction of X-rays through a crystal lattice, allowing scientists to reconstruct a detailed three-dimensional electron density map[1]. It provides unambiguous atomic coordinates, bond lengths, and angles, definitively mapping the ethoxy group to the 5-position[2].

Quantitative Comparison of Analytical Modalities

To objectively evaluate these techniques, the following table summarizes their performance metrics for small-molecule validation:

Analytical ParameterSingle-Crystal X-Ray Diffraction (SC-XRD)Nuclear Magnetic Resonance (NMR)Mass Spectrometry (HRMS)
Primary Output 3D atomic coordinates, bond lengths, anglesSolution-state connectivity, dynamicsMolecular weight, fragmentation
Regioisomer Differentiation Absolute (Unambiguous spatial mapping)High (Requires complex 2D NOESY/HMBC)Low (Isomers have identical mass)
Stereochemical Analysis Directly determines absolute configurationRelative configuration (often indirect)Cannot determine
Sample State & Requirement Solid (Single Crystal, ~0.1 mm)Liquid (Solution, 1-5 mg)Gas (Ionized, < 1 µg)
Throughput & Speed Moderate (Requires crystallization)[3]High (Rapid sample prep)[3]Very High
Limitations Requires high-quality, diffracting crystals[4]Limited by signal overlap and tumbling rates[3]Cannot resolve spatial 3D geometry

Mechanistic Workflow: SC-XRD Validation

The process of validating 5-ethoxyindolin-2-one via SC-XRD is a highly ordered, self-validating system. Every step is designed to minimize entropy and maximize data resolution.

G N1 1. Synthesis & Purification (Yields >99% pure compound) N2 2. Crystallization Screening (Vapor Diffusion / Slow Evaporation) N1->N2 N3 3. SC-XRD Data Collection (Cryogenic 100K, Cu Kα radiation) N2->N3 N4 4. Diffraction Processing (Phase Problem Resolution) N3->N4 N5 5. Electron Density Mapping (Iterative Refinement) N4->N5 N6 6. 3D Structural Validation (Confirms 5-Ethoxy Position) N5->N6

Caption: Workflow for X-ray crystallographic validation of 5-ethoxyindolin-2-one.

Self-Validating Experimental Protocol

To achieve atomic-level resolution, the experimental workflow must be strictly controlled. Below is the optimized protocol for 5-ethoxyindolin-2-one, annotated with the causality behind each methodological choice.

Phase 1: Crystal Growth (Vapor Diffusion Method)

  • Preparation: Dissolve 10 mg of highly purified (>99%) 5-ethoxyindolin-2-one in 0.5 mL of dichloromethane (DCM) in a 1-dram inner vial.

  • Diffusion Setup: Place the uncapped inner vial into a 20 mL outer scintillation vial containing 3 mL of hexane (the antisolvent). Seal the outer vial tightly.

  • Incubation: Store the chamber undisturbed at ambient temperature (20-25°C) for 3 to 7 days.

  • Causality & Validation: Hexane vapor slowly diffuses into the DCM solution, gradually lowering the solubility of the compound. This controlled, slow supersaturation is critical. Rapid precipitation forces molecules into amorphous aggregates, whereas slow diffusion allows the 5-ethoxyindolin-2-one molecules to find their global thermodynamic minimum, assembling into the highly ordered, defect-free single crystals required for X-ray diffraction[4].

Phase 2: Crystal Harvesting and Cryoprotection

  • Selection: Under a polarized light microscope, select a single crystal with sharp edges and uniform extinction (ideal dimensions: ~0.1 × 0.1 × 0.2 mm).

  • Mounting: Submerge the crystal in a drop of Paratone-N oil and mount it onto a MiTeGen polyimide loop.

  • Causality & Validation: Paratone oil acts as a cryoprotectant. When the crystal is flash-cooled in the diffractometer, the oil forms an amorphous glass rather than crystalline ice. This prevents the formation of background diffraction "ice rings" that would obscure the sample's diffraction spots and degrade data quality.

Phase 3: SC-XRD Data Collection

  • Cooling: Transfer the mounted loop to the goniometer of an X-ray diffractometer equipped with a microfocus Copper Kα source ( λ=1.5418 Å). Immediately bathe the crystal in a nitrogen cryostream set to 100 K.

  • Irradiation: Collect diffraction frames over a 360° rotation using a photon-counting pixel array detector.

  • Causality & Validation: Collecting data at cryogenic temperatures (100 K) is paramount. It significantly reduces the thermal motion (B-factors) of the atoms. For the flexible ethoxy group at the 5-position, freezing out these conformational dynamics yields sharper diffraction spots, higher resolution data, and a clearer electron density map.

Phase 4: Structure Solution and Refinement

  • Integration: Process the raw diffraction images using integration software to extract spot intensities and resolve the phase problem via direct methods (e.g., SHELXT).

  • Refinement: Perform iterative least-squares refinement on F2 using SHELXL. Assign anisotropic displacement parameters to all non-hydrogen atoms.

  • Causality & Validation: Iterative refinement mathematically minimizes the R-factor (the residual difference between the observed experimental electron density and the calculated model). This step is inherently self-validating; achieving an R1 value of < 0.05 mathematically proves that the proposed 5-ethoxyindolin-2-one structure perfectly matches the physical crystal lattice.

Conclusion

While NMR and MS are indispensable for rapid screening and solution-state analysis, they fall short of providing the absolute spatial certainty required for structure-based drug design. Single-crystal X-ray crystallography remains the definitive modality for validating the structural integrity of 5-ethoxyindolin-2-one. By employing controlled vapor diffusion and cryogenic data collection, researchers can generate unambiguous 3D models that definitively confirm regiochemistry, ensuring the integrity of downstream pharmacological development.

References

  • Stack Exchange. "Why is crystallography still used in some cases for small molecule structure determination?" 2

  • Creative Biostructure. "Comparison of X-ray Crystallography, NMR and EM." 1

  • Journal of the American Chemical Society (ACS). "NMR and X-ray Crystallography, Complementary Tools in Structural Proteomics of Small Proteins." 3

  • News-Medical.Net. "X-Ray Crystallography vs. NMR Spectroscopy." 4

Sources

Safety & Regulatory Compliance

Safety

Part 1: Physicochemical Profiling &amp; Hazard Causality

As a Senior Application Scientist overseeing drug development workflows, I frequently consult on the safe handling and lifecycle management of active pharmaceutical ingredients (APIs) and their precursors. 5-Ethoxyindoli...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing drug development workflows, I frequently consult on the safe handling and lifecycle management of active pharmaceutical ingredients (APIs) and their precursors. 5-Ethoxyindolin-2-one (CAS: 56913-09-8), a critical oxindole derivative, is extensively utilized in the synthesis of cholinesterase inhibitors (such as physostigmine analogs) and various tyrosine kinase inhibitors[1].

While its synthetic utility is immense, its lactam-based structure and biological activity profile demand rigorous safety and disposal protocols. This guide provides a self-validating, step-by-step operational framework for handling, decontaminating, and disposing of 5-Ethoxyindolin-2-one, ensuring absolute compliance with environmental regulations and laboratory safety standards.

To design an effective safety and disposal protocol, we must first understand why 5-Ethoxyindolin-2-one behaves the way it does. The compound features a hydrophobic ethoxy group attached to a highly stable oxindole core. This specific molecular architecture dictates its physical hazards and waste management requirements.

Table 1: Physicochemical Properties and Hazard Causality

Property / HazardData / ClassificationOperational Causality & Impact
Aqueous Solubility Practically InsolubleCausality: The lipophilic 5-ethoxy substitution drastically reduces water solubility compared to the parent oxindole [2]. Impact: Aqueous flushing is strictly prohibited. The compound will precipitate in plumbing and persist in wastewater sludge.
Solvent Solubility Soluble in DMSO, DMF, EtOHCausality: The polar lactam moiety interacts favorably with polar aprotic and protic organic solvents. Impact: Spill decontamination must utilize ethanol or DMSO-dampened wipes; water will only spread the hazardous dust.
Acute Toxicity Category 4 (Oral)Causality: As a precursor to potent neuroactive agents (e.g., physostigmine), ingestion or inhalation of aerosolized dust poses systemic toxicity risks [1]. Impact: Mandates the use of P100/N95 particulate respirators during powder transfer.
Environmental Fate Non-biodegradableCausality: The heterocyclic nitrogen ring resists rapid microbial degradation[3]. Impact: High-temperature incineration is the only acceptable method for final destruction.

Part 2: Operational Safety & Spill Response Protocol

A robust safety protocol must be a self-validating system —meaning the procedure itself contains built-in checks to confirm its own success. If a spill of 5-Ethoxyindolin-2-one powder occurs, follow this validated methodology:

Step-by-Step Spill Decontamination Methodology
  • Immediate Isolation: Evacuate personnel from the immediate vicinity to prevent tracking the powder. Ensure the local exhaust ventilation (fume hood or snorkel) is active.

  • PPE Donning: Responders must wear nitrile gloves (double-gloved), a fitted N95 or P100 particulate respirator, and wrap-around safety goggles [3].

  • Solvent-Assisted Collection (No Dry Sweeping):

    • Why: Dry sweeping aerosolizes the fine powder, creating an inhalation hazard.

    • Action: Gently cover the spill with absorbent laboratory wipes. Carefully apply 70-100% Ethanol or Isopropanol to the wipes to solubilize and trap the powder.

  • Surface Decontamination: Wipe the area inward from the perimeter to the center. Place all used wipes into a highly visible, chemically compatible High-Density Polyethylene (HDPE) solid waste container.

  • System Validation (The QA Check):

    • Action: Swab the decontaminated surface with a clean, dry applicator. Extract the swab in 1 mL of ethanol and analyze via rapid UV spectrophotometry (oxindoles absorb strongly at ~250 nm).

    • Result: A baseline reading confirms zero residual compound, validating that the workspace is safe to reopen.

Part 3: Standard Operating Procedure (SOP) for Proper Disposal

Flushing 5-Ethoxyindolin-2-one down the drain or discarding it in standard municipal trash is a severe regulatory violation. Because it does not readily biodegrade, it must be routed through a hazardous waste stream for thermal destruction.

Step 1: Waste Segregation
  • Solid Waste: Contaminated PPE, empty reagent bottles, and spill cleanup wipes must be placed in a designated solid hazardous waste drum lined with a poly-bag.

  • Liquid Waste: Mother liquors and reaction washes containing 5-Ethoxyindolin-2-one must be segregated into halogenated or non-halogenated liquid waste carboys, depending on the reaction solvent used.

Step 2: Containment & Compatibility

Store all waste in HDPE (High-Density Polyethylene) containers.

  • Causality: HDPE is chemically inert to the polar aprotic solvents (like DMSO and DMF) frequently used to dissolve oxindole derivatives, preventing container degradation and secondary leaks.

Step 3: Regulatory Manifesting

Label the waste containers clearly with "Hazardous Waste - Toxic Solid/Liquid (Contains 5-Ethoxyindolin-2-one)". Ensure the waste is manifested under the appropriate local or EPA/RCRA guidelines for toxic organic intermediates prior to vendor pickup.

Step 4: Final Destruction (High-Temperature Incineration)

The manifested waste must be transported to an approved facility for high-temperature incineration (>1000°C).

  • Causality: Incineration at these temperatures provides the activation energy required to completely cleave the robust C-N bonds of the lactam ring, converting the biologically active intermediate into harmless carbon dioxide, water vapor, and nitrogen oxides (which are subsequently captured by the facility's scrubbers) [3].

Part 4: Waste Management Decision Workflow

To streamline laboratory operations, utilize the following decision matrix for routing 5-Ethoxyindolin-2-one waste.

WasteDisposal Start 5-Ethoxyindolin-2-one Waste Generation Decision1 Physical State? Start->Decision1 Solid Solid Waste (Powder, PPE) Decision1->Solid Solid Liquid Liquid Waste (Mother Liquor) Decision1->Liquid Liquid SolidContainer HDPE Solid Waste Drum Solid->SolidContainer Decision2 Solvent Type? Liquid->Decision2 Halogenated Halogenated Waste (e.g., DCM mixed) Decision2->Halogenated Halogenated NonHalogenated Non-Halogenated (e.g., EtOH, DMSO) Decision2->NonHalogenated Halogen-Free Manifest RCRA Hazardous Waste Manifest Halogenated->Manifest NonHalogenated->Manifest SolidContainer->Manifest Incineration High-Temperature Incineration (>1000°C) Manifest->Incineration

Fig 1: Operational workflow for segregation and disposal of 5-Ethoxyindolin-2-one waste.

References

  • PubChem. "Oxindole | C8H7NO | CID 321710". National Center for Biotechnology Information. Available at: [Link]

Handling

Personal protective equipment for handling 5-Ethoxyindolin-2-one

Advanced Safety and Operational Protocol for Handling 5-Ethoxyindolin-2-one As a Senior Application Scientist, establishing a robust safety architecture is just as critical as the chemical synthesis itself. 5-Ethoxyindol...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Safety and Operational Protocol for Handling 5-Ethoxyindolin-2-one

As a Senior Application Scientist, establishing a robust safety architecture is just as critical as the chemical synthesis itself. 5-Ethoxyindolin-2-one (CAS: 87234-49-9) is a highly valuable organic building block[1], most notably utilized in the total synthesis of physostigmine and related complex alkaloids[2][3]. Because physostigmine is a potent, reversible acetylcholinesterase (AChE) inhibitor, handling its direct precursors requires a rigorous, causality-driven approach to Personal Protective Equipment (PPE) and operational logistics.

This guide provides a self-validating framework for researchers and drug development professionals to safely handle, process, and dispose of 5-Ethoxyindolin-2-one.

Hazard Causality & Risk Architecture

While 5-ethoxyindolin-2-one is an intermediate, indolin-2-one derivatives exhibit significant occupational hazards, including acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335)[4][5]. Understanding the causality behind these hazards is essential for selecting the correct PPE:

  • Inhalation Vector (The Aerosolization Risk): The compound typically presents as a microcrystalline powder[2]. During weighing or transfer, static electricity can cause the powder to aerosolize. If inhaled, these fine particulates bypass upper respiratory defenses, depositing in the highly vascularized alveolar region and leading to rapid systemic absorption.

  • Dermal Vector (The Solvent Carrier Effect): In synthetic workflows, 5-ethoxyindolin-2-one is frequently reacted with alkylating agents in the presence of polar aprotic solvents like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)[3]. DMSO is a notorious transdermal carrier. If a dissolved solution contacts unprotected skin, the solvent rapidly disrupts the stratum corneum, dragging the active indolin-2-one molecule directly into the systemic circulation. Standard latex gloves offer zero resistance to aprotic solvents and will rapidly degrade.

Quantitative Safety Data

Table 1: Chemical Profile & Hazard Summary

Parameter Specification / Data
Chemical Name 1,3-Dihydro-5-ethoxy-2H-indol-2-one
CAS Number 87234-49-9[1]
Molecular Formula C10H11NO2
Primary Hazards H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)[4]
Physical State Solid (Microcrystalline powder)

| Downstream Risk | Precursor to potent AChE inhibitors (e.g., Physostigmine)[2] |

Table 2: Tiered PPE Specifications

Protection Zone Analytical / Milligram Scale Preparative / Gram to Bulk Scale Causality / Rationale
Dermal (Hands) Single Nitrile (≥4 mil) Double Nitrile or Butyl Rubber Prevents transdermal permeation, especially when handled in DMSO/DMF.
Dermal (Body) Standard Lab Coat Tyvek® suit or impermeable apron Protects against powder aerosolization and reactive solvent splashing.
Ocular Safety Glasses (Side shields) Chemical Splash Goggles & Face Shield Prevents mucosal absorption from airborne particulates.

| Respiratory | Handled in Fume Hood | N95/P100 Respirator + Fume Hood | Mitigates inhalation of microcrystalline dust which causes systemic toxicity. |

Self-Validating Operational Workflow

To ensure absolute safety, every protocol must be a self-validating system. Do not proceed to the next step unless the previous step's integrity has been physically verified.

Workflow A 1. PPE Donning (Double Nitrile, Goggles, Lab Coat) B 2. Engineering Control (Weighing in Class II BSC / Fume Hood) A->B C 3. Solubilization (DMSO/DMF handling) B->C D 4. Reaction Transfer (Closed System) C->D E 5. Decontamination (10% Bleach / Alkaline Wash) D->E

Fig 1. Standard operational workflow for handling 5-Ethoxyindolin-2-one.

Step-by-Step Methodology:

Phase 1: Pre-Operational Validation

  • Airflow Verification: Verify the chemical fume hood is operational. Validation: Use a visual flow indicator (e.g., a Kimwipe strip) to confirm a face velocity of 80–120 feet per minute (fpm).

  • Glove Integrity Check: Inspect primary and secondary nitrile gloves for micro-tears. Validation: Use the inflation method (trap air in the glove and squeeze) to ensure no air escapes before donning.

  • Vessel Preparation: Pre-weigh all closed-system transfer vessels to minimize the time the chemical is exposed to open air.

Phase 2: Weighing and Solubilization

  • Anti-Static Containment: Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: Static charge causes microcrystalline powders to repel and aerosolize, adhering to gloves and hood surfaces.

  • Transfer: Using a grounded stainless-steel spatula, transfer the required mass of 5-Ethoxyindolin-2-one.

  • In-Situ Solubilization: If solubilizing for downstream synthesis, add the polar aprotic solvent (e.g., DMSO) directly to the weighing vessel inside the hood before transferring it to the main reactor. Rationale: Wetting the powder immediately eliminates the inhalation hazard of dry particulates during laboratory transit.

Decontamination & Disposal Plan

Indolin-2-one derivatives and their downstream alkaloid products must be thoroughly degraded before disposal to prevent environmental contamination and exposure to sanitation personnel.

Disposal Waste 5-Ethoxyindolin-2-one Waste Streams Solid Solid Waste (PPE, Vials, Pipettes) Waste->Solid Liquid Liquid Waste (Organic Solvents) Waste->Liquid Incineration High-Temp Incineration (EPA Compliant) Solid->Incineration Neutralization Aqueous Wash (Alkaline Hydrolysis) Liquid->Neutralization Neutralization->Incineration

Fig 2. Segregation and disposal pathways for 5-Ethoxyindolin-2-one waste.

Step-by-Step Disposal Methodology:
  • Surface Decontamination: Wipe down all spatulas, balances, and hood surfaces with a solvent-dampened wipe (e.g., 70% Isopropanol) to pick up residual powder.

  • Chemical Neutralization: Follow the solvent wipe with a 10% sodium hypochlorite (bleach) or alkaline wash. Rationale: Oxidative and alkaline conditions induce the degradation of residual indolin-2-one organics and prevent accidental cyclization into more toxic derivatives.

  • Solid Waste Segregation: Doff the outer layer of gloves inside the fume hood. Place gloves, wipes, and empty vials into a designated, clearly labeled solid hazardous waste container destined for EPA-compliant high-temperature incineration.

  • Liquid Waste Segregation: Collect all DMSO/DMF solvent waste containing 5-ethoxyindolin-2-one in a dedicated halogen-free organic waste carboy. Validation: Ensure the carboy is stored in secondary containment and kept strictly away from strong oxidizing agents to prevent exothermic reactions.

References

  • Physostigmine: A Plant Alkaloid Isolated from Physostigma venenosum: A Review on Pharmacokinetics, Pharmacological and Toxicological Activities. ResearchGate. Available at: [Link]

  • 1,3-Dihydro-5-ethoxy-2H-indol-2-one — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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